N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C29H24N2O8 and its molecular weight is 528.517. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
Approaches to Isoaporphine and Tetrahydroisoquinoline Derivatives : Sobarzo-Sánchez et al. (2010) explored the synthesis of compounds related to the target compound, including 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, starting from similar dibenzoquinolinone compounds (Sobarzo-Sánchez, Uriarte, Santana, Tapia, & Pérez Lourido, 2010).
Development of P-Chiral Phosphine Ligands : Imamoto et al. (2012) synthesized ligands including derivatives of benzodioxine, demonstrating their application in asymmetric hydrogenation of functionalized alkenes, which could be relevant to the synthesis of similar compounds (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Pharmacological Applications
Positive Inotropic Agents : Research by Li et al. (2008) on similar compounds to the target molecule showed promise as positive inotropic agents, which are substances that increase the force of heart muscle contractions (Li, Cui, Liu, Hong, Quan, & Piao, 2008).
Antimalarial and Antiviral Properties : Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including structures similar to the target compound, for potential antimalarial and antiviral properties against COVID-19 (Fahim & Ismael, 2021).
Antibacterial Applications
Antibacterial Agents : A study by Abbasi et al. (2016) focused on the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety, which relates to the structural characteristics of the target compound (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).
Antimicrobial Quinoline Derivatives : Research by Özyanik et al. (2012) synthesized and evaluated the antimicrobial activity of quinoline derivatives, which are structurally similar to the target compound, against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antitumor and Anticancer Applications
Antitumor Quinazolinone Analogues : A study by Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of quinazolinone analogues, noting their potential in treating various cancer cell lines (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Anticancer and FGFR1 Inhibitory Activity : Voskoboynik et al. (2016) synthesized isoindoloquinazolines with noted anticancer and FGFR1 inhibitory activity, indicating potential applications in cancer treatment (Voskoboynik, Starosyla, Protopopo, Volynets, Shyshkina, Yarmoliuk, & Kovalenko, 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O8/c1-2-35-19-6-3-17(4-7-19)28(33)21-14-31(22-13-26-25(38-16-39-26)12-20(22)29(21)34)15-27(32)30-18-5-8-23-24(11-18)37-10-9-36-23/h3-8,11-14H,2,9-10,15-16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUTYNLVLNETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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